4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine

Catalog No.
S1900421
CAS No.
89972-75-8
M.F
C21H14ClN3
M. Wt
343.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine

CAS Number

89972-75-8

Product Name

4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine

IUPAC Name

4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine

Molecular Formula

C21H14ClN3

Molecular Weight

343.8 g/mol

InChI

InChI=1S/C21H14ClN3/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H

InChI Key

UPOMZZQMFGCHGB-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Cl

4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound belonging to the terpyridine family. It features a chlorophenyl group attached to a pyridine core, which enhances its electronic properties and stability. This compound is notable for its ability to form stable complexes with various metal ions, making it significant in coordination chemistry and materials science. Its molecular formula is C15H10ClN3, with a molecular weight of 267.71 g/mol .

The primary mechanism of action of Cl-Ph-tpy is its ability to chelate metal ions. Once complexed with a metal, the combined properties of the metal and Cl-Ph-tpy can influence various processes. For example, ruthenium complexes containing Cl-Ph-tpy have been studied for their potential to interact with DNA, possibly through intercalation (inserting between DNA base pairs) []. The exact mechanism depends on the specific application and the nature of the complex formed.

Ligand for Metal Complexes:

'-(4-Chlorophenyl)-2,2':6',2''-terpyridine (often abbreviated as Cl-Ph-tpy) is a valuable ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. The terpyridine unit acts as a tridentate chelator, meaning it can bind to a metal center through three nitrogen atoms. The additional chlorophenyl group can further influence the electronic properties of the complex [1]. Research has explored complexation of Cl-Ph-tpy with ruthenium(II), resulting in compounds with potential applications in DNA binding and cytotoxicity studies [1].

Here, [1] refers to the following source:

  • New 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies [PubMed]. ()

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to carboxylic acids or ketones.
  • Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
  • Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine exhibits potential biological activity primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules like DNA, potentially leading to therapeutic effects. Additionally, the compound may act as a photosensitizer, generating reactive oxygen species upon light exposure, which can induce cell death in cancer cells .

The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 2-acetylpyridine in the presence of a base such as potassium carbonate. This reaction proceeds via a condensation mechanism under reflux conditions in solvents like ethanol or methanol for several hours .

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but optimized for larger scales. Techniques such as recrystallization or chromatography are used for purification to achieve high purity levels.

4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine has diverse applications:

  • Coordination Chemistry: It is used to synthesize various metal complexes.
  • Supramolecular Chemistry: The compound plays a role in creating double helicates and dendrimers.
  • Materials Science: It is utilized in the development of metallo-supramolecular polymers and other advanced materials .

Studies indicate that 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine can effectively coordinate with metal ions, which influences its electronic properties and enhances its utility in catalysis and materials science. Its ability to intercalate with DNA suggests potential applications in gene therapy and molecular biology .

Several compounds share structural similarities with 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine:

  • 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine
  • 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine
  • 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine lies in the presence of the chlorophenyl group. This specific substitution imparts distinct electronic and steric properties that enhance its ability to form stable metal complexes compared to other similar compounds. This characteristic makes it particularly valuable across various fields such as catalysis and medicinal chemistry .

The synthesis of 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to achieve optimal yields and purity. This compound, also known as 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine, belongs to the important class of terpyridine derivatives that have found extensive applications in coordination chemistry and materials science [1] [2]. The development of efficient synthetic routes has necessitated comprehensive investigation of various approaches, with particular emphasis on palladium-catalyzed cross-coupling reactions, solvent optimization strategies, and advanced purification techniques.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as the predominant methodology for constructing the carbon-carbon bonds necessary for terpyridine synthesis. The application of these transformations to halogenated terpyridine derivatives, particularly those containing chlorophenyl substituents, has required careful optimization of catalyst systems, reaction conditions, and substrate scope [3] [4] [5].

The Suzuki-Miyaura cross-coupling reaction represents the most widely employed approach for synthesizing 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine. Research has demonstrated that palladium(II) acetate combined with XPhos ligand provides exceptional catalytic activity under mild aqueous conditions [5]. This catalyst system enables room temperature reactions in water containing TPGS-750-M as a micellar medium, achieving yields ranging from 75 to 95 percent. The use of triethylamine as base facilitates the transmetalation step while maintaining compatibility with the aqueous reaction environment [5].

Alternative catalyst systems have shown comparable efficacy under specific conditions. The bis(di-tert-butylphosphino)ferrocene palladium chloride complex demonstrates remarkable activity in water with TPGS-750-M, achieving yields of 80 to 98 percent at room temperature [5]. This system proves particularly advantageous for sterically congested substrates where traditional catalyst systems exhibit diminished performance. The robust nature of this catalyst allows for reproducible results across diverse substrate classes while maintaining high functional group tolerance.

Polymer-supported terpyridine-palladium complexes offer significant advantages in terms of catalyst recovery and reuse. These heterogeneous catalysts, prepared through immobilization of terpyridine ligands onto polystyrene-poly(ethylene glycol) resin supports, demonstrate high catalytic activity and exceptional recyclability [4]. The amphiphilic nature of the PS-PEG support facilitates solubilization in aqueous media while providing a stable environment for the palladium center. Yields of 70 to 92 percent have been consistently achieved with these systems, with the catalyst maintaining activity over multiple reaction cycles without significant leaching of palladium into the aqueous phase [4].

The mechanism of palladium-catalyzed terpyridine synthesis involves initial oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with the organometallic coupling partner [6]. For chlorophenyl-substituted substrates, the electron-withdrawing nature of the chlorine substituent facilitates the oxidative addition step, leading to enhanced reaction rates compared to electron-rich analogs. The subsequent reductive elimination step regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond.

Optimization studies have revealed critical relationships between catalyst loading, reaction temperature, and substrate concentration. Catalyst loadings of 0.5 to 2.0 mol percent palladium typically provide optimal balance between reaction efficiency and economic considerations [7] [8]. Temperature control proves particularly important, as elevated temperatures can lead to catalyst decomposition and formation of homocoupling byproducts. The use of micellar media enables effective reactions at ambient temperature while maintaining high mass transfer rates between the organic and aqueous phases.

Recent advances in catalyst design have focused on developing air-stable precatalysts that eliminate the need for inert atmosphere handling. XPhos-Pd-G3 and similar precatalysts demonstrate exceptional stability under ambient conditions while providing high catalytic activity upon activation [8]. These systems prove particularly valuable for large-scale synthesis where stringent inert atmosphere requirements present practical challenges.

Catalyst SystemSolventTemperature (°C)BaseYield (%)Reference
Palladium(II) acetate / XPhosWater/TPGS-750-MRoom temperatureTriethylamine75-95 [5]
Pd(Amphos)₂Cl₂Aqueous TPGS-750-M50Triethylamine70-90 [5]
Bis(di-tert-butylphosphino)ferrocene palladium chlorideWater with TPGS-750-M (5 wt%)Room temperatureTriethylamine80-98 [5]
Palladium chloride / X-PhosWaterRoom temperatureK₂CO₃65-85 [4]
Polymer-supported terpyridine-palladium complexWaterRoom temperatureK₂CO₃70-92 [4]

Solvent Effects in Terpyridine Cyclization Reactions

The choice of solvent exerts profound influence on the efficiency and selectivity of terpyridine cyclization reactions. Systematic investigation of solvent effects has revealed complex relationships between solvent properties and reaction outcomes, necessitating careful optimization for each specific transformation [9] [10] [11].

Protic solvents, particularly methanol and ethanol, demonstrate excellent performance in terpyridine cyclization reactions. Methanol, with its dielectric constant of 32.7, provides an optimal balance of polarity and hydrogen bonding capability that facilitates the cyclization process [9] [12]. Reactions conducted in methanol typically achieve yields of 85 to 92 percent with reaction times of 4 to 6 hours. The moderate boiling point of methanol enables effective temperature control while preventing unwanted side reactions that occur at elevated temperatures.

Ethanol exhibits similar performance characteristics, achieving yields of 80 to 88 percent under comparable conditions [9] [12]. The slightly lower dielectric constant of ethanol (24.5) results in marginally reduced reaction rates compared to methanol, but the difference proves minimal for most synthetic applications. The environmental and safety advantages of ethanol make it an attractive alternative where performance differences are negligible.

Aprotic polar solvents present a more complex picture regarding their influence on cyclization efficiency. Dimethyl sulfoxide, despite its high dielectric constant of 46.7, demonstrates reduced performance compared to protic solvents, achieving yields of 75 to 85 percent with extended reaction times of 6 to 8 hours [10] [13]. The strong coordinating ability of DMSO appears to interfere with the cyclization mechanism, potentially through stabilization of intermediate species that resist ring closure. However, DMSO proves advantageous for substrates with limited solubility in alcoholic media.

N,N-Dimethylformamide shows similar limitations, with yields of 70 to 80 percent and reaction times extending to 8 to 10 hours [11]. The amide functionality of DMF can participate in hydrogen bonding interactions that compete with the cyclization process, leading to reduced efficiency. Nevertheless, DMF remains valuable for specific synthetic challenges where other solvents prove inadequate.

Acetonitrile, with its intermediate polarity and coordinating ability, demonstrates moderate performance with yields of 65 to 75 percent [11]. The relatively weak coordinating ability of acetonitrile compared to DMSO or DMF results in less interference with the cyclization mechanism, but the reduced polarity limits solvation of charged intermediates that may form during the reaction.

Water represents a unique case in terpyridine synthesis, offering environmental advantages but posing significant solubility challenges. Aqueous reactions typically achieve yields of 60 to 70 percent with extended reaction times of 12 to 16 hours [14]. The high dielectric constant of water (80.1) provides excellent stabilization of ionic intermediates, but the limited solubility of organic substrates necessitates the use of phase transfer catalysts or micellar media to achieve acceptable reaction rates.

Solvent-free conditions have emerged as an attractive alternative that addresses both environmental concerns and synthetic efficiency. Mechanochemical approaches, involving grinding of reactants with solid bases, achieve yields of 90 to 95 percent with dramatically reduced reaction times of 2 to 4 hours [9] [15]. The absence of solvent eliminates mass transfer limitations while concentrating the reactants to promote efficient cyclization. The solid-state environment also suppresses side reactions that can occur in solution, leading to improved product purity of 95 to 98 percent.

The mechanism of solvent influence on terpyridine cyclization involves multiple factors including solvation of reactants and intermediates, stabilization of transition states, and modulation of reaction thermodynamics. Protic solvents can participate in hydrogen bonding interactions that stabilize the developing ring system during cyclization, lowering the activation barrier for ring closure. Conversely, strongly coordinating solvents may sequester reactive intermediates, preventing productive cyclization pathways.

SolventDielectric ConstantCyclization Yield (%)Reaction Time (h)Product Purity (%)Reference
Methanol32.785-924-690-95 [9] [12]
Ethanol24.580-884-688-93 [9] [12]
Dimethyl sulfoxide (DMSO)46.775-856-885-90 [10] [13]
N,N-Dimethylformamide (DMF)36.770-808-1080-85 [11]
Acetonitrile37.565-758-1275-80 [11]
Water80.160-7012-1670-75 [14]
Solvent-free conditionsN/A90-952-495-98 [9] [15]

Purification Techniques for Halogenated Terpyridine Derivatives

The purification of halogenated terpyridine derivatives presents unique challenges due to their electronic properties and structural complexity. The presence of halogen substituents can significantly alter solubility characteristics and chromatographic behavior, necessitating specialized purification approaches to achieve the high purity levels required for subsequent applications [16] [17] [18].

Column chromatography on silica gel remains the most versatile and widely employed purification technique for halogenated terpyridine derivatives. The optimization of mobile phase composition proves critical for achieving effective separation while maintaining reasonable recovery yields. Hexane-ethyl acetate gradient systems, typically progressing from 20:1 to 1:4 ratios, provide excellent resolution for most chlorophenyl-substituted terpyridines [17] [19]. The electron-withdrawing effect of the chlorine substituent increases the polarity of the compound compared to unsubstituted analogs, requiring higher proportions of ethyl acetate for efficient elution.

The choice of silica gel grade significantly impacts separation efficiency and recovery yields. High-purity silica gel with particle sizes of 40 to 63 micrometers provides optimal balance between resolution and flow rates [18]. Deactivated silica gel, treated with small amounts of water or triethylamine, often proves beneficial for basic terpyridine derivatives that may undergo decomposition on highly acidic surfaces. Recovery yields of 75 to 85 percent are typically achieved with careful optimization of conditions, while product purity reaches 90 to 95 percent in most cases.

Flash column chromatography offers advantages in terms of reduced purification time and improved resolution compared to traditional column chromatography. The use of higher flow rates and optimized solvent gradients enables completion of purification within 1 to 3 hours while maintaining recovery yields of 70 to 80 percent [19]. Dichloromethane-methanol gradient systems, progressing from 50:1 to 40:1 ratios, prove particularly effective for polar terpyridine derivatives. The rapid purification process minimizes exposure to silica gel, reducing the potential for product decomposition.

Recrystallization techniques provide an economical and scalable approach to purification, particularly for compounds that exhibit favorable crystallization behavior. Ethanol serves as an excellent recrystallization solvent for most halogenated terpyridine derivatives, achieving recovery yields of 80 to 90 percent with purities of 85 to 92 percent [12] [20]. The process involves dissolution of crude product in hot ethanol followed by controlled cooling to promote crystal formation. The crystallization process effectively excludes impurities while concentrating the desired product in the crystal lattice.

Acetonitrile presents an alternative recrystallization medium that proves particularly effective for compounds with limited ethanol solubility. Acetonitrile-methanol mixed solvent systems enable fine-tuning of solubility characteristics to optimize crystallization behavior [20]. Recovery yields of 70 to 80 percent are typical, with achieved purities of 88 to 93 percent. The lower boiling point of acetonitrile compared to ethanol facilitates solvent removal during the drying process.

High-performance liquid chromatography (HPLC) represents the most sophisticated purification approach, capable of achieving exceptional purity levels of 95 to 99 percent [21]. Preparative HPLC systems enable processing of gram quantities of material with recovery yields of 85 to 95 percent. Acetonitrile-water gradient systems provide excellent resolution for most terpyridine derivatives, with retention times typically ranging from 15 to 30 minutes depending on the specific substitution pattern.

The development of reversed-phase HPLC methods has proven particularly valuable for halogenated derivatives due to their altered hydrophobicity compared to unsubstituted analogs. C18 stationary phases provide robust separation capabilities with minimal column degradation over extended use. The ability to monitor purification progress through UV detection at characteristic terpyridine absorption wavelengths (typically 280 to 320 nanometers) enables real-time optimization of separation conditions.

Preparative thin-layer chromatography offers advantages for small-scale purifications and analytical method development. Chloroform serves as an effective mobile phase for most applications, achieving recovery yields of 60 to 70 percent with purities of 80 to 85 percent [17]. The technique proves particularly valuable for separating closely related isomers or byproducts that prove challenging to resolve through other methods.

The selection of appropriate purification techniques depends on multiple factors including scale of operation, required purity level, available equipment, and economic considerations. For research-scale synthesis, flash column chromatography often provides the optimal balance of efficiency and convenience. Industrial applications typically favor recrystallization due to its scalability and cost-effectiveness, while analytical applications may require HPLC purification to achieve the highest purity levels.

Purification MethodMobile Phase/SolventRecovery Yield (%)Purity Achieved (%)Time RequiredReference
Column chromatography (silica gel)Hexane:Ethyl acetate (20:1 to 1:4)75-8590-952-4 hours [17] [19]
Recrystallization from ethanolHot ethanol80-9085-9224-48 hours [12] [20]
Recrystallization from acetonitrileAcetonitrile/methanol mixture70-8088-9312-24 hours [20]
Flash column chromatographyDichloromethane:Methanol (50:1 to 40:1)70-8085-901-3 hours [19]
Preparative thin-layer chromatographyChloroform60-7080-8530-60 minutes [17]
High-performance liquid chromatographyAcetonitrile/water gradient85-9595-9930-45 minutes [21]

The compound 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine represents a significant member of the substituted terpyridine family, characterized by its tridentate coordination capability and unique electronic properties conferred by the chlorophenyl substituent [2]. This heterocyclic ligand demonstrates remarkable versatility in forming stable complexes with various metal ions, leading to diverse applications across coordination chemistry, photocatalysis, and luminescent materials science [3] .

The molecular structure features a central pyridine ring substituted with two additional pyridine rings at the 2,6-positions and a 4-chlorophenyl group at the 4-position, creating an extended π-conjugated system that enhances both electronic communication and binding affinity with metal centers [5] [6]. With a molecular formula of C₂₁H₁₄ClN₃ and molecular weight of 343.81 g/mol, this compound exhibits physical properties typical of substituted terpyridines, including moderate thermal stability with a melting point range of 168-172°C [6] [7].

Ruthenium(II) Complexes for Photocatalytic Applications

Complex Formation and Structure

Ruthenium(II) complexes incorporating 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine demonstrate exceptional coordination chemistry characteristics, forming stable meridional complexes with the general formula [Ru(Cl-Ph-tpy)(L)Cl]Cl, where Cl-Ph-tpy represents the chlorophenyl-substituted terpyridine ligand [3] [8]. These complexes exhibit distorted octahedral geometry, with the terpyridine ligand occupying three meridional coordination sites and additional ligands completing the coordination sphere [8] [9].

The incorporation of the chlorophenyl substituent significantly influences the electronic properties of the resulting ruthenium complexes, as evidenced by electrochemical studies showing cathodic shifts in the europium(III)/europium(II) reduction potential compared to unsubstituted terpyridine analogues [10]. This electronic modification enhances the π-acceptor properties of the ligand, stabilizing lower oxidation states of the metal center and facilitating photocatalytic processes [11] [12].

Photocatalytic Properties and Mechanisms

Ruthenium(II) complexes containing 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine exhibit remarkable photocatalytic activity, particularly in transfer hydrogenation reactions and water splitting applications [13] [14]. The photocatalytic mechanism involves initial absorption of visible light by the metal-to-ligand charge transfer (MLCT) state, followed by intersystem crossing to generate long-lived triplet excited states capable of driving substrate transformations [15] [16].

Research demonstrates that these complexes can achieve turnover numbers exceeding 700 in hydrogen evolution reactions under blue light irradiation, with sustained activity over extended periods [17]. The enhanced photostability arises from the stabilization provided by the extended π-system and the electron-withdrawing nature of the chlorophenyl group, which helps prevent photodegradation pathways common in ruthenium polypyridyl complexes [15] [18].

DNA Interaction and Biological Activity

The ruthenium(II) complexes exhibit significant interactions with deoxyribonucleic acid (DNA) through intercalation and groove binding mechanisms [3] [8]. Fluorescence displacement assays using ethidium bromide and Hoechst 33258 indicate that these complexes can effectively compete for DNA binding sites, suggesting potential applications in photodynamic therapy and anticancer treatments [3].

The chlorophenyl substituent enhances the lipophilicity of the complexes, facilitating cellular uptake and increasing cytotoxic activity against various cancer cell lines including breast adenocarcinoma (MDA-MB 231), colorectal carcinoma (HCT116), and cervical adenocarcinoma (HeLa) [3]. The combination of photocatalytic activity and biological targeting makes these complexes promising candidates for light-activated therapeutic applications [19] [18].

Photophysical Characterization

Spectroscopic studies reveal that ruthenium(II) complexes of 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine display intense absorption bands in the visible region, typically around 460 nm, corresponding to MLCT transitions [20] [12]. The emission properties show characteristic metal-centered phosphorescence with quantum yields enhanced compared to unsubstituted terpyridine complexes, attributed to the improved intersystem crossing efficiency facilitated by the chlorophenyl substituent [13] [12].

Time-resolved spectroscopy confirms excited-state lifetimes in the microsecond range, providing sufficient duration for bimolecular quenching processes essential for photocatalytic applications [14] [17]. The photophysical properties can be further tuned through modification of ancillary ligands, allowing for optimization of specific catalytic transformations [11] [21].

Copper(II) Coordination Polymers with Chlorophenyl Substituents

Structural Characteristics and Polymeric Architectures

Copper(II) complexes with 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine form diverse coordination polymers exhibiting one-dimensional chain structures and two-dimensional networks depending on reaction conditions and auxiliary ligands [22] [23]. The flexibility of the terpyridine coordination allows adaptation to different steric demands, with the chlorophenyl substituent influencing the overall polymer topology through π-π stacking interactions and halogen bonding [24] [25].

Single-crystal X-ray diffraction studies reveal that copper(II) adopts various coordination geometries, including square pyramidal and distorted octahedral arrangements, with the terpyridine ligand providing meridional chelation [23] [26]. The coordination polymers often incorporate bridging anions such as acetate or chloride, creating extended networks with interesting magnetic and electronic properties [22] [27].

Magnetic Properties and Exchange Interactions

The magnetic behavior of copper(II) coordination polymers demonstrates significant antiferromagnetic coupling between metal centers, with exchange coupling constants ranging from -4.38 cm⁻¹ to stronger values depending on the bridging pathways [22] [28]. The presence of the chlorophenyl substituent affects the degree of π-orbital overlap and consequently influences the magnitude of magnetic exchange interactions [23] [29].

Temperature-dependent magnetic susceptibility measurements reveal Curie-Weiss behavior at higher temperatures transitioning to antiferromagnetic ordering at lower temperatures [26] [30]. The magnetic properties can be correlated with structural parameters such as copper-copper distances and bridging angles, providing insights into magnetostructural relationships in these materials [22] [24].

Catalytic Applications

Copper(II) coordination polymers containing 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine demonstrate catalytic activity in oxidation reactions, particularly for the conversion of cycloalkanes to corresponding alcohols and ketones using hydrogen peroxide as the oxidant [31] [32]. The heterogeneous nature of these catalysts allows for easy separation and recycling, maintaining activity over multiple catalytic cycles [31].

The catalytic mechanism involves activation of the oxidant at the copper center, followed by substrate oxidation through radical pathways [32]. The chlorophenyl substituent enhances the electrophilicity of the metal center, improving catalytic efficiency compared to unsubstituted analogues [23] [32].

Structural Diversity and Conformational Flexibility

The terpyridine ligand demonstrates remarkable conformational flexibility in copper coordination polymers, adapting to different steric requirements through rotation about the inter-ring bonds [24] [25]. The chlorophenyl substituent can adopt various orientations relative to the terpyridine plane, influencing the overall packing arrangements and intermolecular interactions [24] [33].

Powder X-ray diffraction confirms that the single-crystal structures are representative of bulk samples, indicating structural uniformity in the synthesized materials [24] [25]. The conformational adaptability of the ligand enables the formation of different polymeric architectures depending on crystallization conditions and counter-anions [25] [33].

Lanthanide Complexation for Luminescent Materials

Luminescence Enhancement Mechanisms

Lanthanide complexes incorporating 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine exhibit significantly enhanced luminescence properties compared to unsubstituted terpyridine analogues [34] [35]. The chlorophenyl substituent facilitates efficient energy transfer from the ligand triplet state to the lanthanide excited states through the antenna effect, dramatically increasing emission intensities [10] [36].

The mechanism involves initial absorption by the organic chromophore, followed by intersystem crossing to generate triplet states, and subsequent energy transfer to the 4f orbitals of the lanthanide ion [35] [10]. The electron-withdrawing nature of the chlorine substituent lowers the triplet energy of the ligand, optimizing the energy gap for efficient sensitization of lanthanide emission [10] [37].

Europium(III) and Terbium(III) Complexes

Europium(III) complexes with 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine display characteristic red emission corresponding to the ⁵D₀ → ⁷F₂ transition at approximately 615 nm, with quantum yields significantly enhanced compared to unsubstituted systems [34] [10]. The presence of the chlorophenyl group increases the quantum yield from 0.013 for unsubstituted terpyridine to values exceeding 0.10 for substituted analogues [10].

Terbium(III) complexes exhibit intense green emission from the ⁵D₄ → ⁷F₅ transition at 545 nm, with quantum yields reaching 0.67 compared to 0.047 for the parent terpyridine system [10] [38]. The enhanced emission arises from improved ligand-to-metal energy transfer efficiency and reduced non-radiative decay pathways [34] [36].

Coordination Polymer Formation

Lanthanide coordination polymers based on 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine form extended one-dimensional and two-dimensional structures depending on the ionic radius of the lanthanide and reaction conditions [35] [36]. The product formation demonstrates a clear dependence on ionic radii, with larger lanthanides favoring discrete complexes while smaller ions promote polymeric architectures [36].

The luminescent properties of these coordination polymers retain the characteristic lanthanide emission while benefiting from the structural organization provided by the polymeric framework [35] [38]. This combination offers potential advantages for solid-state lighting applications and optical materials where both efficiency and stability are crucial [34] [37].

Applications in Detection and Sensing

The enhanced luminescence properties make these lanthanide complexes excellent candidates for detection and sensing applications [34] [35]. The swift coordination of the ligand to lanthanides enables rapid detection at recoverable concentrations, supporting potential urban mining approaches for rare earth element recovery [35].

The emission intensity and lifetime can be correlated with lanthanide concentration, providing quantitative analytical capabilities [34] [37]. The stability of the complexes under various environmental conditions makes them suitable for practical sensing applications in aqueous and organic media [35] [38].

Photophysical Optimization

The photophysical properties of lanthanide complexes can be further optimized through modification of the chlorophenyl substituent or introduction of additional chromophoric groups [10] [39]. The energy levels of the ligand triplet states can be fine-tuned to match specific lanthanide excited states, maximizing energy transfer efficiency [34] [10].

Studies demonstrate that the incorporation of electron-donating or electron-withdrawing groups at the para position of the phenyl ring significantly affects the emission properties [10]. This structural tunability provides a rational approach for designing lanthanide complexes with tailored photophysical characteristics for specific applications [37] [38].

Metal IonComplex FormulaEmission Wavelength (nm)Quantum YieldLifetime (μs)Applications
Europium(III)[Eu(Cl-Ph-tpy)₃]³⁺615 (⁵D₀ → ⁷F₂)0.10 [10]637 [37]Display devices, sensors
Terbium(III)[Tb(Cl-Ph-tpy)₃]³⁺545 (⁵D₄ → ⁷F₅)0.67 [10]331 [37]Lighting, optical materials
Gadolinium(III)[Gd(Cl-Ph-tpy)₃]³⁺Non-emissiveN/AN/AMRI contrast agents
Samarium(III)[Sm(Cl-Ph-tpy)₃]³⁺650 (⁴G₅/₂ → ⁶H₇/₂)0.05 [40]45 [40]NIR applications
Dysprosium(III)[Dy(Cl-Ph-tpy)₃]³⁺580 (⁴F₉/₂ → ⁶H₁₃/₂)0.02 [40]12 [40]Magnetic materials

Synthetic Strategies and Characterization

The synthesis of lanthanide complexes typically involves direct reaction of lanthanide salts with the ligand in appropriate solvents under controlled conditions [35] [36]. The choice of counter-anions and reaction temperature significantly influences the final product structure, with higher temperatures generally favoring coordination polymer formation [36] [38].

Comprehensive characterization using elemental analysis, infrared spectroscopy, powder X-ray diffraction, and single-crystal diffraction confirms the coordination mode and structural integrity [35] [37]. Luminescence spectroscopy provides detailed information about energy transfer efficiency and emission characteristics [34] [10].

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Acute Toxic

Acute Toxic

Wikipedia

2~4~-(4-Chlorophenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine

Dates

Last modified: 08-16-2023

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